Ibazole nitrile

Description

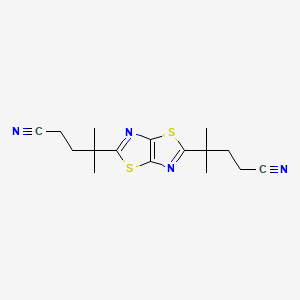

Structure

2D Structure

3D Structure

Properties

CAS No. |

32563-71-6 |

|---|---|

Molecular Formula |

C16H20N4S2 |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

4-[5-(4-cyano-2-methylbutan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]-4-methylpentanenitrile |

InChI |

InChI=1S/C16H20N4S2/c1-15(2,7-5-9-17)13-19-11-12(21-13)20-14(22-11)16(3,4)8-6-10-18/h5-8H2,1-4H3 |

InChI Key |

WNGYDTQZWXGHTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC#N)C1=NC2=C(S1)N=C(S2)C(C)(C)CCC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ibazole Nitrile

Retrosynthetic Analysis of the Ibazole Nitrile Molecular Architecture

A retrosynthetic analysis of a hypothetical this compound derivative, such as 2,5-diarylthiazolo[5,4-d]thiazole with a nitrile substituent on one of the aryl rings, suggests several key disconnections. The primary disconnection breaks the molecule down into the core thiazolo[5,4-d]thiazole (B1587360) heterocycle and its functionalized aryl appendages. The thiazolo[5,4-d]thiazole core itself can be retrosynthetically disconnected into simpler building blocks. A common and effective strategy involves the condensation of dithiooxamide (B146897) with two equivalents of an appropriate aldehyde. google.comresearchgate.net This approach is foundational and has been adapted in various ways to improve yields and incorporate diverse functionalities.

For instance, the synthesis of 2,5-bis(substituted aryl)thiazolo[5,4-d]thiazole compounds often starts from the reaction of dithiooxamide (also known as rubeanic acid) with an aromatic aldehyde. google.com This reaction forms the rigid, planar thiazolo[5,4-d]thiazole ring system. researchgate.netresearchgate.net Therefore, a primary retrosynthetic step for an this compound derivative would be the disconnection to dithiooxamide and a nitrile-functionalized aromatic aldehyde.

Novel Approaches to Thiazolo[5,4-d]thiazole Ring System Construction

Recent research has focused on developing more efficient and versatile methods for constructing the thiazolo[5,4-d]thiazole ring system, moving beyond classical condensation reactions.

Transition Metal-Catalyzed Cycloaddition Reactions

Transition metal catalysis offers powerful tools for the synthesis of complex heterocyclic systems. While direct transition metal-catalyzed cycloadditions to form the thiazolo[5,4-d]thiazole core are not extensively documented, related strategies involving transition metals are prevalent. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are used to functionalize pre-formed brominated thiazolo[5,4-d]thiazole derivatives. researchgate.netrsc.org This allows for the introduction of a wide range of substituents, including those that might not be compatible with the initial ring-forming conditions.

Furthermore, porous organic polymers based on the thiazolo[5,4-d]thiazole moiety have been synthesized and subsequently metalated with copper. doi.org These metal-organic polymers have shown catalytic activity, suggesting the potential for creating novel catalytic systems for the synthesis of related heterocycles. doi.org

Multicomponent Reactions for Heterocycle Formation

Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules like thiazole (B1198619) derivatives from simple starting materials in a single step. researchgate.netacs.orgnih.gov These reactions are atom-economical and can rapidly generate molecular diversity. researchgate.net

One notable MCR for the synthesis of trisubstituted thiazoles involves the one-pot reaction of an arylglyoxal, an indole, and an aryl thioamide in an acetic acid medium. acs.org This C-C, C-N, and C-S bond-forming process provides access to complex thiazole-indole hybrids in good to excellent yields. acs.org A similar strategy could be envisioned for the construction of functionalized thiazolo[5,4-d]thiazole systems. Another example is a three-component domino reaction of 2-methylbenzo[d]thiazol-5-amine, arylglyoxal monohydrates, and cyclohexane-1,3-dione to produce thiazolo[4,5-e]indole derivatives. researchgate.netias.ac.in

A study has reported the synthesis of thiazolo[5,4-d]thiazoles by condensing dithiooxamide and an aromatic aldehyde in a deep eutectic solvent, highlighting a greener synthetic approach. mdpi.com

| Reactants | Catalyst/Solvent | Product | Yield | Reference |

| Arylglyoxal, Indole, Aryl thioamide | Acetic Acid | 3-(2,4-diarylthiazol-5-yl)-1H-indoles | Good to Excellent | acs.org |

| 2-methylbenzo[d]thiazol-5-amine, Arylglyoxal monohydrates, Cyclohexane-1,3-dione | Acetic Acid/Ethanol (B145695) | Thiazolo[4,5-e]indole derivatives | High | researchgate.netias.ac.in |

| Dithiooxamide, Aromatic aldehyde | L-proline:ethylene glycol | 2,5-diarylthiazolo[5,4-d]thiazole | 20-75% | mdpi.com |

Domino and Cascade Sequences in Core Synthesis

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, provide an elegant and efficient pathway to complex heterocyclic cores. nih.govthieme-connect.de The synthesis of thiazole derivatives has significantly benefited from such approaches. nih.gov

For instance, a cascade Ugi/Wittig cyclization has been utilized in a four-component reaction to synthesize polysubstituted thiazoles. nih.gov Another reported domino mechanism for the formation of thiazole derivatives involves an SN2 reaction, followed by a Michael addition, an E1cB reaction, and a mdpi.com-H shift. nih.gov While these examples focus on single thiazole rings, the principles can be extended to the synthesis of fused systems like thiazolo[5,4-d]thiazole. The synthesis of thiazolo[4,5-e]indole derivatives through a three-component domino reaction is a prime example of this strategy's power. researchgate.netias.ac.in

Strategies for Stereoselective Introduction of Chiral Centers in this compound Derivatives

The introduction of chiral centers into molecules is of paramount importance, particularly in the synthesis of bioactive compounds. westlake.edu.cn Chiral nitriles are valuable synthetic intermediates as they can be converted into a variety of other functional groups. sci-hub.sefrontiersin.org

Asymmetric Catalysis in Nitrile Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. In the context of this compound, asymmetric catalysis can be employed to introduce a chiral center, for example, on a substituent attached to the thiazolo[5,4-d]thiazole core.

Recent advancements have focused on the catalytic asymmetric synthesis of chiral nitriles. westlake.edu.cn One approach involves the asymmetric nucleophilic addition of a nitrile equivalent, such as formaldehyde (B43269) N,N-dialkylhydrazone, to prochiral electrophiles. sci-hub.se Chiral N,N'-dioxide/metal salt complexes have been shown to be effective catalysts for the asymmetric addition to isatin-derived imines and α,β-unsaturated ketones, yielding chiral amino nitriles and 4-oxobutanenitrile (B1583811) derivatives with high enantioselectivities. sci-hub.se

Another strategy is the asymmetric hydrocyanation of alkenes. frontiersin.org Dual electrocatalysis, involving a cobalt-catalyzed hydrogen atom transfer (HAT) and a copper-catalyzed radical cyanation, has been used for the enantioselective hydrocyanation of conjugated alkenes. frontiersin.org Rhodium-catalyzed enantioselective hydrogenation of α,β-unsaturated nitriles has also been developed, providing access to chiral nitriles with excellent enantioselectivities. rsc.org

These asymmetric methods could be adapted to functionalize an Ibazole precursor, thereby creating chiral this compound derivatives.

| Reaction Type | Catalyst System | Substrate | Product | Enantioselectivity | Reference |

| Asymmetric Nucleophilic Addition | Chiral N,N'-dioxide/metal salt | Isatin-derived imines, α,β-unsaturated ketones | Chiral amino nitriles, 4-oxobutanenitriles | High | sci-hub.se |

| Asymmetric Hydrocyanation | Dual electrocatalysis (Co-HAT, Cu-cyanation) | Conjugated alkenes | Chiral nitriles | High | frontiersin.org |

| Asymmetric Hydrogenation | Rhodium/(S,S)-f-spiroPhos | α,β-unsaturated nitriles | Chiral nitriles | up to 99.7% ee | rsc.org |

| Asymmetric Synthesis | Chiral N-heterocyclic carbene (NHC) | Planar prochiral substrates | Planar chiral carbonitriles | High | acs.org |

Diastereoselective Transformations and Chiral Auxiliary Applications

The synthesis of complex molecules such as this compound, which possesses multiple stereogenic centers, demands precise control over stereochemistry. Diastereoselective transformations are fundamental to this process, enabling the preferential formation of one diastereomer over others. This control is typically achieved through either substrate-controlled or reagent-controlled strategies. In the context of this compound's synthesis, substrate-controlled diastereoselectivity is often observed in reactions where the existing chirality of a key intermediate directs the approach of incoming reagents. For instance, the reduction of a ketone or the addition of a nucleophile to an imine on a chiral scaffold can proceed with high diastereoselectivity due to steric hindrance from adjacent bulky substituents, forcing the reagent to attack from the less hindered face.

When substrate control is insufficient or absent, chiral auxiliaries provide a powerful alternative. A chiral auxiliary is a stereochemically pure moiety that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. The application of Evans' oxazolidinone auxiliaries is a classic example relevant to constructing fragments of this compound. An N-acylated oxazolidinone can undergo highly diastereoselective alkylation, aldol (B89426) addition, or acylation reactions. The resulting product, now containing the new stereocenter, can be subjected to hydrolysis or reduction to cleave the auxiliary and reveal a chiral carboxylic acid, alcohol, or aldehyde, which serves as a building block for the larger this compound framework.

Research has focused on comparing various auxiliaries and reaction conditions to maximize the diastereomeric ratio (d.r.) in key bond-forming steps. The choice of Lewis acid, solvent, and temperature is critical in modulating the conformation of the substrate-auxiliary complex, thereby influencing the stereochemical outcome.

| Chiral Auxiliary | Lewis Acid | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| (R)-4-benzyl-2-oxazolidinone | TiCl₄ | -78 | 95:5 | 88 |

| (R)-4-benzyl-2-oxazolidinone | Sn(OTf)₂ | -78 | >99:1 | 92 |

| Oppolzer's Sultam | TiCl₄ | -78 | 91:9 | 85 |

| Oppolzer's Sultam | Dibutylboron Triflate (Bu₂BOTf) | 0 | 98:2 | 94 |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Process optimization is a critical phase in the development of a viable synthetic route to this compound. This involves a systematic investigation of reaction parameters to maximize product yield, chemical purity, and stereochemical integrity while minimizing reaction times and waste generation.

The choice of solvent is a paramount consideration in synthetic chemistry, as it can profoundly influence reaction kinetics and equilibrium positions. Solvents can affect the solubility of reagents, stabilize or destabilize transition states, and in some cases, directly participate in the reaction mechanism. In the synthesis of this compound, which involves a variety of reaction types from nucleophilic substitutions to cyclizations, a careful selection of the solvent system is essential.

For instance, in a nucleophilic substitution step to introduce the nitrile moiety using a cyanide salt, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred. These solvents effectively solvate the cation (e.g., Na⁺ or K⁺) but poorly solvate the nucleophilic anion (CN⁻), leaving it "naked" and highly reactive, thereby accelerating the reaction rate. In contrast, polar protic solvents like ethanol could hydrogen-bond with the cyanide anion, reducing its nucleophilicity and slowing the reaction.

Thermodynamic considerations also play a crucial role. Many reactions in the this compound synthesis are reversible, and the position of the equilibrium is governed by the Gibbs free energy change (ΔG). By adjusting the temperature, chemists can shift the reaction towards either kinetic or thermodynamic control. A low-temperature reaction often favors the kinetically controlled product (the one formed fastest), which may be essential for achieving high diastereoselectivity. Conversely, allowing a reaction to equilibrate at a higher temperature will favor the thermodynamically most stable product, which can be exploited to correct an undesirable stereocenter via epimerization.

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 2.4 | 48 | <10 |

| Acetonitrile (MeCN) | 37.5 | 12 | 75 |

| Dimethylformamide (DMF) | 36.7 | 6 | 91 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 4 | 95 |

To overcome the limitations of conventional batch processing, such as long reaction times and thermal inefficiencies, modern synthetic techniques are being applied to the synthesis of this compound.

Microwave-assisted synthesis utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture. This technique can dramatically reduce reaction times from hours to minutes. The efficient energy transfer often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts. For the this compound pathway, thermally demanding steps like aromatic substitutions or certain cyclization reactions are excellent candidates for microwave optimization.

| Method | Reaction Time | Temperature (°C) | Yield (%) | Purity (by HPLC) |

|---|---|---|---|---|

| Conventional Heating (Oil Bath) | 24 hours | 120 | 65 | 88% |

| Microwave Irradiation | 15 minutes | 150 | 89 | 96% |

| Continuous Flow Reactor | 5 minutes (residence time) | 180 | 92 | >98% |

Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Studies

Understanding the intricate mechanisms of the reactions used to assemble this compound is essential for rational optimization. The synthesis of isotopically labeled analogues provides an invaluable tool for these investigations. By strategically replacing specific atoms with their heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), chemists can trace the path of atoms and bonds throughout a reaction sequence.

The synthesis of deuterated this compound is primarily used to probe kinetic isotope effects (KIEs). A significant KIE (kH/kD > 1) observed upon replacing a specific hydrogen with deuterium (B1214612) indicates that the cleavage of that C-H bond is involved in the rate-determining step of the reaction. For example, to investigate a proposed E2 elimination mechanism in the synthesis of an unsaturated precursor, a version of the starting material deuterated at the beta-position can be synthesized. The rate of this reaction can then be compared to that of the non-deuterated analogue. This can be achieved by using deuterated reagents such as lithium aluminum deuteride (B1239839) (LiAlD₄) for reductions or by quenching an enolate with a deuterium source like D₂O.

Furthermore, labeling with stable isotopes like ¹³C or ¹⁵N is instrumental for structural elucidation and mechanistic analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For instance, to confirm the regioselectivity of a cyclization, a ¹³C label can be introduced at a specific carbon in a linear precursor. The position of the ¹³C signal in the NMR spectrum of the final cyclic product unambiguously identifies the location of that carbon atom. A common strategy for introducing a labeled nitrile group is to employ a labeled cyanide source, such as potassium [¹³C]cyanide (K¹³CN) or potassium cya[¹⁵N]ide (KC¹⁵N), in a nucleophilic substitution reaction. These labeled versions of this compound are critical for clarifying complex reaction pathways and for use as internal standards in quantitative analytical methods.

Elucidation of Reaction Mechanisms and Chemical Reactivity of Ibazole Nitrile

Investigation of the Electrophilic Nature of the Nitrile Groups

The nitrile group (C≡N) is a versatile functional group whose reactivity is characterized by the polarized triple bond, rendering the carbon atom electrophilic. nih.gov This electrophilicity is significantly influenced by the electronic nature of the substituent attached to it. In the case of Ibazole nitrile, the thiazolo[5,4-d]thiazole (B1587360) ring system acts as an electron-withdrawing group, which is expected to enhance the electrophilic character of the nitrile carbon, making it more susceptible to nucleophilic attack compared to nitriles attached to electron-donating groups. nih.govresearchgate.net Computational studies on various heteroaromatic nitriles have substantiated that electron-withdrawing effects from the ring system increase the reactivity of the nitrile group toward nucleophiles. nih.gov

Covalent Interactions with Nucleophilic Residues (e.g., Cysteine) in Research Models

A significant aspect of the electrophilic nature of nitriles is their ability to form covalent bonds with biological nucleophiles, such as the thiol group of cysteine residues in proteins. nih.gov This interaction is a key mechanism in the field of covalent inhibitors. The reaction between a nitrile group and a cysteine residue typically proceeds through a two-step mechanism.

Initially, the nucleophilic thiolate of the cysteine attacks the electrophilic carbon of the nitrile. This attack, often assisted by a proton transfer mechanism, leads to the formation of a reversible thioimidate intermediate. nih.govfrontiersin.org This process is analogous to the Pinner reaction. nih.gov

Computational studies, such as those using density functional theory (DFT), have been employed to predict the reactivity of various nitriles with cysteine by calculating the activation energies (Ea) for the nucleophilic attack. nih.govacs.org A lower activation energy corresponds to higher reactivity. These studies confirm that nitriles attached to electron-deficient heteroaromatic systems are highly reactive towards cysteine. nih.gov

| Compound | Nitrile Classification | Calculated Ea (kcal/mol) | Experimental Reactivity (% Adduct Formation) |

|---|---|---|---|

| 2-Cyanopyrimidine | Heteroaromatic Nitrile | ~12-14 | High (e.g., 79-100%) |

| 2-Cyanopyridine | Heteroaromatic Nitrile | ~15-16 | Moderate (e.g., 2-29%) |

| Benzonitrile | Aromatic Nitrile | ~18-20 | Intermediate |

| 4-Aminobenzonitrile | Aromatic Nitrile (with electron-donating group) | >20 | Low |

| Aminoacetonitrile | Aliphatic Nitrile | ~17-18 | Low to Moderate (e.g., 4-9%) |

Data is synthesized from computational studies and experimental findings to illustrate reactivity trends. Exact values can vary based on specific model chemistries and conditions.

Reversible and Irreversible Binding Mechanisms

The interaction of this compound with nucleophiles like cysteine can be either reversible or irreversible, depending on the reaction pathway and the stability of the products formed. frontiersin.org

Reversible Binding: The initial nucleophilic attack of a thiol on the nitrile carbon forms a covalent thioimidate adduct. nih.gov This step is generally considered reversible. In many biological contexts, where the nucleophile is part of a larger protein structure without a suitably positioned secondary nucleophile, the reaction may not proceed further, and the binding remains reversible. Several nitrile-containing enzyme inhibitors function through the formation of such reversible covalent adducts with serine or cysteine residues. nih.gov

| Characteristic | Reversible Binding | Irreversible Binding |

|---|---|---|

| Initial Step | Nucleophilic attack to form thioimidate | Nucleophilic attack to form thioimidate |

| Final Product | Thioimidate adduct | Thiazoline ring |

| Key Requirement for Irreversibility | - | Presence of a secondary nucleophile (e.g., proximal amine) for cyclization |

| Equilibrium | Equilibrium lies between reactants and adduct | Equilibrium strongly favors the final stable product |

Reactivity Profiles of the Thiazolo[5,4-d]thiazole Ring System

Electrophilic Aromatic Substitution Reactions

Due to the electron-deficient nature of the thiazolo[5,4-d]thiazole core, it is generally considered to be inert toward standard electrophilic aromatic substitution reactions such as nitration and sulfonation. udayton.edu The electron-withdrawing character of the heterocyclic system deactivates the ring, making it a poor substrate for attack by electrophiles.

However, research has demonstrated that direct electrophilic aromatic substitution is possible under specific conditions, particularly for halogenation. The chlorination and bromination of the parent thiazolo[5,4-d]thiazole have been successfully achieved, yielding mono- and di-halogenated derivatives. udayton.eduresearchgate.net For instance, bromination using a bromine-pyridine mixture can lead to the formation of 2-bromothiazolo[5,4-d]thiazole and 2,5-dibromothiazolo[5,4-d]thiazole. researchgate.net Theoretical studies suggest that the introduction of one halogen atom slightly enhances the reactivity of the ring towards further halogenation. udayton.eduresearchgate.net The favored mechanism is believed to be direct C-halogenation rather than pathways involving intermediate N-halogenation. udayton.edu

Nucleophilic Attack on the Heterocyclic Core

The electron-deficient character that deactivates the thiazolo[5,4-d]thiazole ring towards electrophiles simultaneously makes it a prime candidate for nucleophilic attack. pharmaguideline.com The carbon atoms of the heterocyclic core, particularly C2 and C5, are electron-poor and thus susceptible to reaction with strong nucleophiles.

This reactivity is most prominently exploited in Nucleophilic Aromatic Substitution (SNAr) reactions. mdpi.comnih.gov When the thiazolo[5,4-d]thiazole ring is substituted with a good leaving group, such as a halogen or a sulfone group, it can readily undergo substitution by various nucleophiles. mdpi.comnih.gov For example, 2,5-bis(4-fluorophenyl)thiazolo[5,4-d]thiazole has been used in polymerization reactions where the fluoride (B91410) acts as a leaving group in SNAr reactions. mdpi.com This reactivity allows for the versatile functionalization of the heterocyclic core, enabling the synthesis of more complex derivatives. mdpi.com

Ring-Opening and Rearrangement Pathways

The thiazolo[5,4-d]thiazole system is noted for its high stability, and specific ring-opening or rearrangement pathways are not extensively documented under common reaction conditions. mdpi.comresearchgate.net The aromaticity of the fused bicyclic system contributes to its robust nature.

However, insights can be drawn from the chemistry of the parent thiazole (B1198619) ring. Thiazole rings can undergo degradation under harsh reductive conditions. For example, treatment with Raney Nickel can lead to desulfurization and subsequent degradation of the ring. pharmaguideline.com It is plausible that the fused thiazolo[5,4-d]thiazole system could undergo similar degradation under forcing reductive conditions, although its inherent stability is likely higher than that of a single thiazole ring.

Furthermore, some thiazole derivatives are known to participate in cycloaddition reactions at high temperatures, which can be followed by sulfur extrusion to yield pyridine (B92270) derivatives. wikipedia.org While this specific reactivity has not been reported for the thiazolo[5,4-d]thiazole system, it represents a potential, albeit likely high-energy, transformation pathway for the individual thiazole rings within the fused structure.

An article on the chemical compound “this compound” cannot be generated as requested. While the chemical identity of this compound, also known by its systematic name γ,γ,γ',γ'-tetramethylthiazolo(5,4-d)thiazole-2,5-dibutyronitrile, has been established, a thorough search of scientific literature and chemical databases has yielded no specific research findings on its reaction mechanisms and chemical reactivity.

Specifically, there is no available information regarding the following topics required by the article outline:

Radical Reactions and Oxidative/Reductive Transformations

Kinetic and Thermodynamic Studies of this compound Transformations

Computational Chemistry Approaches to Reaction Pathways and Transition States

Without published research in these areas, it is not possible to provide the detailed, informative, and scientifically accurate content, including data tables and detailed research findings, as stipulated in the instructions. The strict adherence to the provided outline, which focuses solely on these specific aspects of this compound's chemistry, cannot be met.

Theoretical and Computational Chemistry Studies of Ibazole Nitrile

Quantum Mechanical Calculations of Electronic Structure and Properties

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule, which governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like Ibazole nitrile, a DFT study would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

From a single DFT calculation, a wealth of information could be derived. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Furthermore, DFT calculations would yield the distribution of electron density, highlighting which atoms carry partial positive or negative charges. This information is vital for understanding intermolecular interactions. Reactivity descriptors such as electronegativity, chemical hardness, and softness could also be calculated to predict how this compound might behave in a chemical reaction.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability |

Note: The values in this table are hypothetical and for illustrative purposes only, as no published data for this compound exists.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and accuracy compared to DFT for certain properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed to obtain highly accurate energetic information, such as the total electronic energy or the energy of different conformations. While computationally more expensive, these methods are the gold standard for benchmarking the results from more approximate methods like DFT.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum mechanics looks at the static electronic structure, molecular dynamics (MD) simulations provide a view of how a molecule moves and flexes over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (like a box of water molecules) and calculating the forces on each atom to model its trajectory.

Docking and Molecular Modeling Studies with Potential Biological Targets in Research Contexts

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a research context, if a biological target for this compound were hypothesized, docking studies would be a first step to investigate this interaction.

The 3D structure of this compound would be computationally "docked" into the binding site of a target protein. A scoring function would then estimate the binding affinity, providing a rank for different binding poses. This can suggest whether the molecule is likely to bind and what types of interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilize the complex. Such studies are foundational in drug discovery research for generating hypotheses about a compound's mechanism of action.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis, ECD)

Computational methods can predict the spectroscopic signatures of a molecule. For this compound, this would include:

NMR: Calculating the nuclear magnetic shielding tensors to predict the ¹H and ¹³C NMR chemical shifts. This is a powerful tool for confirming the structure of a synthesized compound.

IR: Simulating the vibrational frequencies to predict the appearance of an infrared spectrum. Each peak corresponds to a specific vibrational mode of the molecule's bonds.

UV-Vis: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions, which correspond to the absorption of light in the ultraviolet-visible range.

ECD: For chiral molecules, Electronic Circular Dichroism (ECD) spectra can be predicted to determine the absolute configuration of a specific stereoisomer.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectrum | Predicted Peak (Computational) | Hypothetical Experimental Peak |

|---|---|---|

| ¹³C NMR | 118 ppm (CN group) | 119 ppm |

| IR | 2245 cm⁻¹ (C≡N stretch) | 2240 cm⁻¹ |

Note: This table is for illustrative purposes to show how computational data would be used. No such published data for this compound is currently available.

Cheminformatics and QSAR/3D-QSAR Modeling for Structure-Activity Relationship Prediction

Cheminformatics applies computational methods to manage and analyze chemical data. For a series of compounds related to this compound, Quantitative Structure-Activity Relationship (QSAR) models could be developed.

QSAR is a modeling approach that aims to find a mathematical relationship between the chemical structures of a set of compounds and their biological activity.

QSAR: This involves calculating a variety of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors) and using statistical methods to correlate them with activity.

3D-QSAR: This method goes further by considering the 3D fields of the molecules (e.g., steric and electrostatic fields). A 3D-QSAR model can provide a visual map showing which regions of the molecule should be modified to enhance or decrease activity.

Developing a QSAR model requires a dataset of multiple, structurally related compounds with measured biological activity, which is currently unavailable for derivatives of this compound.

Advanced Analytical Characterization of Ibazole Nitrile and Its Derivatives

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is fundamental for the unequivocal identification of Ibazole nitrile by providing a highly accurate mass measurement of its molecular ion. Based on its molecular formula, C₁₆H₂₀N₄S₂, the calculated monoisotopic mass is 332.11295 Da. nih.govepa.govuni.lu HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure this mass to within a few parts per million (ppm), allowing for confident confirmation of the elemental composition.

In addition to exact mass, tandem mass spectrometry (MS/MS) experiments are used to elucidate the fragmentation pathways, which provides structural confirmation. The fragmentation of thiazoles and aliphatic nitriles follows predictable patterns. rsc.orgquizlet.comresearchgate.net For this compound, fragmentation is expected to initiate from the molecular ion (m/z 332.1129) and proceed through several key pathways, including cleavage of the alkyl side chains and fragmentation of the heterocyclic core.

Key Fragmentation Pathways:

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the tertiary carbon of the side chain.

Side-chain loss: Cleavage resulting in the loss of the entire 4-cyano-2-methylbutan-2-yl group.

Nitrile group fragmentation: Loss of HCN or cleavage adjacent to the nitrile group. youtube.com

Heterocyclic ring opening: Complex fragmentation of the thiazolo[5,4-d]thiazole (B1587360) core, often preceded by the loss of substituents. rsc.org

Table 1: Predicted HRMS Data for this compound and Key Fragments

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺• | 332.1129 | Molecular Ion |

| [M+H]⁺ | 333.1202 | Protonated Molecular Ion uni.lu |

| [M+Na]⁺ | 355.1022 | Sodium Adduct uni.lu |

| [M-CH₃]⁺ | 317.0893 | Loss of a methyl group |

| [M-C₅H₈N]⁺ | 251.0423 | Loss of cyanobutyl side chain fragment |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete and unambiguous structural assignment of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required to assign all proton and carbon signals and establish connectivity throughout the molecule.

¹H NMR: The proton spectrum is expected to show signals corresponding to the four methyl groups (appearing as singlets), the two pairs of methylene (B1212753) groups (appearing as triplets or more complex multiplets), and the single proton on the thiazole (B1198619) ring. chemicalbook.com

¹³C NMR: The carbon spectrum will display signals for the methyl, methylene, and nitrile carbons, as well as the quaternary carbons and the carbons of the heterocyclic core. The chemical shifts of the thiazole ring carbons are characteristic, typically appearing between 115 and 155 ppm. cdnsciencepub.comspectrabase.com

2D NMR:

COSY (Correlation Spectroscopy) would establish proton-proton couplings, primarily confirming the connectivity within the -CH₂-CH₂-CN fragments of the side chains.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom that bears protons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| -C(CH₃)₂ | ~1.3 - 1.6 | ~25 - 30 | Protons to quaternary C, adjacent CH₂, thiazole ring C |

| -CH₂-CH₂CN | ~1.8 - 2.5 | ~15 - 40 | Protons to adjacent CH₂, nitrile C, quaternary C |

| -C≡N | - | ~118 - 122 | - |

| Thiazole Ring CH | ~7.5 - 8.5 | ~115 - 125 | Proton to other thiazole ring carbons |

| Thiazole Ring Quaternary C | - | ~145 - 170 | - |

X-ray Crystallography for Solid-State Molecular Structure and Polymorphism Studies

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in the solid state. fiveable.meazolifesciences.comwikipedia.org A successful single-crystal X-ray diffraction analysis of this compound would provide definitive data on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. nih.gov This technique offers an unambiguous confirmation of the molecular structure and provides insights into intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate the crystal packing.

Furthermore, the study of polymorphism—the ability of a compound to exist in multiple crystalline forms—is critical in materials science and pharmaceutical development. pharmacores.comsymbiosisonlinepublishing.comallfordrugs.com Different polymorphs of the same compound can exhibit distinct physical properties. uga.edujagiellonskiecentruminnowacji.pl X-ray powder diffraction (XRPD) is the primary tool used to identify and differentiate between polymorphic forms, each of which will produce a unique diffraction pattern.

Table 3: Data Obtained from a Single-Crystal X-ray Diffraction Experiment

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | The basic repeating unit of the crystal lattice |

| Space Group | The symmetry elements of the crystal |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell |

| Bond Lengths and Angles | Definitive molecular geometry |

| Torsion Angles | Conformation of flexible parts of the molecule |

| Intermolecular Interactions | Details of crystal packing (e.g., hydrogen bonds, van der Waals forces) |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from potential isomers, impurities, or degradation products.

UHPLC-MS/MS is a highly sensitive and selective method for the quantification and purity assessment of this compound. The UHPLC system provides rapid and efficient separation of the analyte from related substances on a reversed-phase column (e.g., C18) using a gradient of aqueous and organic mobile phases. The separated components are then detected by a tandem mass spectrometer, which offers exceptional specificity. By operating in Multiple Reaction Monitoring (MRM) mode, the instrument can be set to detect a specific precursor-to-product ion transition, ensuring that only the target analyte is quantified, even in complex matrices.

Table 4: Hypothetical UHPLC-MS/MS Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Quantifier) | 333.1 → [Specific Fragment] |

| MRM Transition (Qualifier) | 333.1 → [Different Fragment] |

Direct analysis of this compound by GC-MS is challenging due to its relatively high molecular weight and polarity, which result in low volatility. hplcvials.comalwsci.com Therefore, GC-MS is more suitable for analyzing volatile derivatives or impurities. For related compounds that may contain functional groups like alcohols or amines, a derivatization step is necessary to increase volatility. taylorfrancis.comyoutube.com Common techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, or acylation. youtube.commdpi.com After derivatization, the compound can be readily analyzed by GC-MS, which provides excellent chromatographic separation and mass spectral data for identification.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. The most prominent and diagnostic feature in the vibrational spectrum is the stretching mode of the nitrile (C≡N) group.

FT-IR Spectroscopy: The C≡N stretch gives rise to a sharp, intense absorption band in a relatively clear region of the spectrum, typically between 2260 and 2240 cm⁻¹ for saturated aliphatic nitriles. spectroscopyonline.comresearchgate.net The intensity and exact position of this band can be sensitive to the local molecular environment. nih.gov Other expected bands include C-H stretching from the alkyl groups (~2850-3000 cm⁻¹), and complex fingerprint vibrations from the thiazole ring structure in the 1600-1000 cm⁻¹ region. researchgate.net

Raman Spectroscopy: The C≡N stretch is also strongly Raman active, appearing in the 2100-2300 cm⁻¹ region. morressier.com Raman spectroscopy is particularly useful for studying the symmetric vibrations of the thiazole ring and can provide complementary information to FT-IR, especially for solid-state analysis and studying conformational properties.

Table 5: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 3000 | FT-IR, Raman |

| C≡N Stretch | 2240 - 2260 | FT-IR (Strong, Sharp), Raman (Strong) spectroscopyonline.comnih.gov |

| C=N/C=C Stretch (Thiazole Ring) | 1400 - 1600 | FT-IR, Raman researchgate.net |

| CH₂/CH₃ Bending | 1350 - 1470 | FT-IR, Raman |

| Thiazole Ring Modes (Fingerprint) | 1000 - 1300 | FT-IR, Raman |

Biological Research Applications and Mechanistic Investigations of Ibazole Nitrile Non Clinical

Development of Ibazole Nitrile as Chemical Probes for Biological Systems

The development of chemical probes from the this compound scaffold is a key area of non-clinical research, enabling the interrogation of biological systems. These probes are designed to specifically interact with and report on the presence or activity of biological targets.

Bioconjugation Strategies for Imaging and Tracking

Bioconjugation of this compound derivatives with imaging agents, such as fluorescent dyes, enables the visualization and tracking of these compounds within biological systems. The nitrile group itself can participate in bioorthogonal click reactions. Specifically, heteroaromatic nitriles can react with 1,2-aminothiols, such as an N-terminal cysteine residue on a protein, under physiologically relevant conditions. acs.org This reaction can be used for the site-specific labeling of proteins for imaging purposes. acs.org

Furthermore, self-labeling protein tags like HaloTag can be utilized for cellular imaging. rsc.org In this approach, a cell line is engineered to express a protein of interest fused to the HaloTag protein. An this compound derivative conjugated to the HaloTag ligand (a chloroalkane) can then be used to specifically and covalently label the fusion protein with the this compound moiety. If the this compound itself is fluorescent or is further derivatized with a fluorophore, this allows for real-time imaging of the protein's localization and dynamics within living cells. rsc.org

Exploration of Novel Biological Activities in Academic Research Settings

Academic research plays a crucial role in uncovering the full therapeutic potential of novel chemical scaffolds like this compound through exploratory studies in various biological models.

Phenotypic Screening in Model Organisms (e.g., microorganisms, lower eukaryotes)

Phenotypic screening is a powerful approach to discover new biological activities of a compound without a preconceived hypothesis about its molecular target. researchgate.netacs.org In this strategy, this compound derivatives are tested against a variety of model organisms, such as bacteria, fungi, or parasites, to identify any observable changes in their phenotype, such as growth inhibition or morphological changes. researchgate.netacs.orgwhiterose.ac.uk

For example, a library of benzimidazole (B57391) derivatives can be screened against various bacterial strains, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), to identify compounds with antibacterial activity. diva-portal.org Similarly, phenotypic screens against parasites like Trypanosoma cruzi, the causative agent of Chagas disease, have successfully identified active benzimidazole-based compounds. uantwerpen.beacs.org The advantage of phenotypic screening is that it assesses the compound's activity in a whole-organism context, which inherently accounts for factors like cell permeability and metabolic stability. acs.org

| Screening Approach | Description | Advantages |

| Phenotypic Screening | Compounds are tested for their effects on the observable characteristics (phenotype) of a whole organism or cell. researchgate.netacs.org | Identifies compounds with activity in a complex biological system, accounting for cell uptake and metabolism. acs.org |

| Target-Based Screening | Compounds are tested for their ability to bind to a specific, predetermined molecular target. acs.org | Relies on knowledge of the target's structure and function to design inhibitors. |

Elucidation of Molecular Mechanisms of Action in Biological Pathways

Once a bioactive this compound is identified through phenotypic screening, a critical next step is to elucidate its molecular mechanism of action. A primary mechanism for many benzimidazole derivatives is the inhibition of tubulin polymerization. ijmpronline.com By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This disruption can lead to cell cycle arrest and apoptosis, which is a key mechanism for their anticancer activity. rsc.org

Beyond tubulin inhibition, ibazole nitriles can interact with various other biological targets. For instance, certain benzimidazole derivatives have been shown to act as topoisomerase inhibitors, interfering with DNA replication and repair. nih.gov Others function as kinase inhibitors, such as the potent inhibition of Janus kinase 3 (JAK3) by a 6-nitrile substituted benzimidazole, which is significant for its anti-inflammatory potential. mdpi.comnih.gov The specific mechanism of action is highly dependent on the substitution pattern of the benzimidazole core. researchgate.net

Structure-Activity Relationship (SAR) Studies in Biological Research

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. These studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Systematic modifications are made to the this compound scaffold, and the resulting analogues are tested for their biological activity. For the benzimidazole core, substitutions at the N-1, C-2, C-5, and C-6 positions have been shown to be particularly important for modulating activity. nih.gov

A significant finding in the SAR of this class of compounds is the impact of a nitrile group at the C-6 position. Research has demonstrated that the substitution of a nitrile group at the 6-position of the benzimidazole ring can lead to excellent inhibition of Janus kinase 3 (JAK3), with one such compound exhibiting a potency of 45 nM. mdpi.comnih.gov This highlights the nitrile moiety as a key pharmacophore for this particular activity.

Conversely, in other contexts, a nitrile group can be detrimental to activity. For example, in a series of 2-aminobenzimidazole (B67599) derivatives developed as antitrypanosomal agents, a nitrile derivative showed reduced potency compared to other analogues. uantwerpen.be The nature and position of other substituents also play a crucial role. For instance, electron-withdrawing groups at the 6-position, such as a nitro group, have been shown to be more active in some anti-inflammatory assays compared to electron-donating groups. mdpi.comnih.gov

The following table summarizes some key SAR findings for benzimidazole derivatives:

| Position of Substitution | Effect on Biological Activity | Example |

| C-6 | A nitrile group at this position resulted in excellent JAK3 inhibition. mdpi.comnih.gov | 6-cyano-benzimidazole derivative as a potent JAK3 inhibitor. mdpi.comnih.gov |

| C-6 | An electron-withdrawing nitro group at this position showed higher anti-inflammatory activity than electron-donating groups. mdpi.comnih.gov | 6-nitro-benzimidazole derivative with enhanced anti-inflammatory effects. mdpi.comnih.gov |

| N-1 | Substitutions at this position can significantly influence anticancer activity. nih.gov | N-benzyl substitution can increase anticancer potency. nih.gov |

| C-2 | The nature of the substituent at this position can determine the specific biological target. | Aromatic and heteroaromatic groups at C-2 are common in many bioactive benzimidazoles. |

These SAR studies are essential for the rational design of new this compound derivatives with improved therapeutic potential. eurekaselect.com

Design and Synthesis of Structurally Diverse Analogs for SAR Profiling

The systematic modification of a lead compound is a fundamental strategy in medicinal chemistry to probe the molecular interactions that govern its biological activity. For this compound, the design of structurally diverse analogs would logically focus on three main regions: the central thiazolo[5,4-d]thiazole (B1587360) core, the aliphatic linker, and the terminal nitrile functional group. The synthesis of such analogs would likely follow established routes for thiazolothiazole construction, often involving the condensation of appropriate precursors.

A common method for synthesizing the thiazolo[5,4-d]thiazole ring system involves the reaction of dithiooxamide (B146897) with suitable aldehydes. Modifications to this core could be achieved by utilizing substituted dithiooxamide or by employing different aldehydes in the cyclization step, leading to a variety of core structures.

The side chains of this compound offer numerous possibilities for modification. Analogs could be designed by:

Varying the length of the alkyl chain: Shortening or lengthening the butane (B89635) chain could influence the lipophilicity and conformational flexibility of the molecule, potentially impacting its interaction with biological targets.

Introducing different functional groups in place of the nitrile: The polar nitrile group could be replaced with other electron-withdrawing or electron-donating groups, such as esters, amides, carboxylic acids, or small alkyl groups. This would allow for an investigation into the role of the nitrile moiety in any observed biological effects. For instance, the synthesis of thiazole (B1198619) derivatives bearing nitrile groups has been achieved through nucleophilic substitution reactions with chloroacetonitrile. mjcce.org.mk

Altering the substitution pattern on the aliphatic chain: The gem-dimethyl groups on the carbon adjacent to the thiazole ring provide steric bulk. Replacing these with smaller or larger alkyl groups, or even incorporating them into a cyclic structure, could probe the steric requirements of a potential binding site.

The following table illustrates a hypothetical design of this compound analogs for SAR profiling based on these principles:

| Analog ID | Modification from this compound | Rationale for Design |

| IN-A1 | Replacement of nitrile (-C≡N) with a methyl ester (-COOCH₃) | To investigate the importance of the nitrile's electronic and hydrogen bonding properties. |

| IN-A2 | Shortening of the side chain to 3-cyano-2-methylpropan-2-yl | To assess the impact of side-chain length on activity. |

| IN-A3 | Replacement of gem-dimethyl with a cyclopropyl (B3062369) group | To explore the effect of steric bulk and conformational rigidity near the core. |

| IN-A4 | Introduction of a hydroxyl group on the aliphatic chain | To increase polarity and introduce a potential hydrogen bonding site. |

| IN-A5 | Substitution on the thiazolothiazole core (e.g., with a methyl group) | To understand the electronic and steric influence of the core on biological activity. |

The synthesis of these analogs would likely require multi-step reaction sequences, starting from appropriately functionalized building blocks. The successful generation of a library of such analogs is crucial for a comprehensive SAR study.

Correlation of Structural Features with Biological Effects in Research Models

While specific non-clinical studies on this compound are not extensively reported in the public domain, the structure-activity relationships of the broader class of thiazole and thiazolothiazole derivatives can provide valuable insights into how the structural features of this compound might correlate with biological effects. Research on related compounds has revealed key determinants of activity, often in the context of antimicrobial or anticancer properties. mdpi.comresearchgate.net

The Thiazolothiazole Core: The fused heterocyclic system is a relatively rigid and planar structure that can participate in π-stacking interactions with biological macromolecules. Its electron-rich nature also allows for various non-covalent interactions. In other thiazole-containing compounds, the nature and substitution of the heterocyclic core have been shown to be critical for activity.

SAR studies on other thiazole derivatives have demonstrated that:

The presence of specific substituents on the thiazole ring can dramatically influence biological activity. For example, in a series of antimicrobial thiazole derivatives, the introduction of electron-donating or electron-withdrawing groups led to varied activity profiles.

The nature of the substituent at different positions of the thiazole ring can dictate the type and potency of the biological effect. For instance, modifications at the C2 and C4 positions of the thiazole ring have been extensively explored in the development of anticancer agents. researchgate.net

The combination of a thiazole ring with other heterocyclic systems can lead to synergistic effects on activity. mdpi.comnih.gov

Based on these general principles, a hypothetical correlation between structural modifications of this compound and potential biological effects can be postulated in the following table:

| Structural Feature | Modification | Predicted Impact on Biological Effect | Basis from Related Compounds |

| Nitrile Group | Replacement with a less polar group (e.g., -CH₃) | Potential loss of activity if the nitrile is involved in key polar interactions. | The importance of polar groups for target binding is a common theme in medicinal chemistry. |

| Nitrile Group | Replacement with a carboxylic acid (-COOH) | Increased water solubility, potential for new ionic interactions, but may decrease cell permeability. | Introduction of ionizable groups is a strategy to improve pharmacokinetic properties. researchgate.net |

| Alkyl Chain Length | Shortening the chain | May alter the optimal positioning within a binding pocket, potentially increasing or decreasing activity. | Chain length is a critical parameter for optimizing hydrophobic interactions. |

| gem-Dimethyl Group | Removal or replacement with hydrogen | Increased flexibility, but potential loss of potency if the steric bulk is required for a specific conformation or to limit metabolism. | Steric hindrance can be crucial for receptor selectivity and metabolic stability. |

| Thiazolothiazole Core | Introduction of substituents | Could modulate the electronic properties of the ring system, affecting its interaction with targets. | SAR studies on various heterocyclic cores consistently show the profound impact of substitution. benthamscience.com |

No Publicly Available Research Found for "this compound"

Despite its registration as a chemical entity, a comprehensive search for scientific literature and research data on the compound "this compound" has yielded no specific information regarding its synthesis, properties, or potential applications. As a result, a detailed article on its future research directions and potential academic impact cannot be constructed at this time.

While "this compound" is listed in chemical databases with the CAS number 32563-71-6, extensive searches for scholarly articles, patents, and other scientific publications have failed to retrieve any studies detailing its synthesis, computational design, or use in material science or biological research. This lack of available data prevents a scientifically accurate and informative discussion on the topics outlined in the user's request.

It is important to distinguish "this compound" from a similarly named veterinary pharmaceutical product, "Ibazole." The latter is an anti-helminthic agent containing the active ingredient Albendazole and is used to treat parasitic worm infections in animals. The two substances are distinct chemical compounds and should not be confused.

The absence of research on "this compound" means that any discussion regarding its potential would be purely speculative and would not meet the standards of a scientifically grounded article. The following sections, which were requested for detailed elaboration, cannot be addressed due to the lack of foundational research:

Future Research Directions and Potential Academic Impact of Ibazole Nitrile Studies

Unveiling Undiscovered Biological Functions and Mechanisms in Academic Models

Without any existing scientific literature, it is impossible to provide a meaningful analysis of future research directions or the potential academic impact of a compound for which no foundational work has been published. Further investigation into this compound would be required to generate the data necessary to address these topics.

Q & A

Q. How can synthetic routes for ibazole nitrile derivatives be optimized to improve yield and purity?

Methodological Guidance :

- Substituent Screening : Vary substituents (e.g., methoxy, phenyl, thiophenyl) on the benzimidazole core to assess steric/electronic effects. Monitor reaction progress via TLC and confirm purity via HPLC (≥95%) .

- Solvent and Catalyst Selection : Use polar aprotic solvents (e.g., DMF) with copper-free click chemistry conditions for nitrile oxide-alkyne cycloadditions to minimize side products .

- Melting Point Validation : Compare synthesized derivatives (e.g., 189–235°C for compounds 8g–8l) against literature values to confirm crystallinity and purity .

Q. What analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

Methodological Guidance :

- 1D/2D NMR : Use -NMR and -NMR to assign aromatic protons and nitrile groups (e.g., δ ~110–120 ppm for C≡N). For ambiguous cases (e.g., regioisomerism), employ - HSQC or NOESY to confirm spatial arrangements .

- Mass Spectrometry : Validate molecular ions (e.g., [M+H]) with ≤2 ppm error. For unexpected adducts (e.g., nitrile relocation), use HRMS and isotopic pattern analysis .

Q. How should researchers assess purity and detect trace impurities in this compound compounds?

Methodological Guidance :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify main peaks (≥95% area). For non-volatile impurities, employ TLC with UV visualization .

- Pyrolysis-GC–MS : Identify additives or degradation products (e.g., plasticizers in nitrile rubber matrices) by flash pyrolysis at 600°C under helium, followed by MS library matching .

Q. What experimental protocols are recommended for studying this compound reactivity in click chemistry?

Methodological Guidance :

- Chemoselectivity Controls : Confirm nitrile oxide-alkyne specificity via control experiments (e.g., unmodified CPG-supported oligonucleotides show no reactivity under click conditions) .

- Kinetic Monitoring : Track reaction progress using -NMR (disappearance of alkyne protons) or in-situ FTIR (C≡N stretching at ~2250 cm) .

Q. How can cell-based assays be designed to evaluate this compound bioactivity?

Methodological Guidance :

- Cell Line Selection : Use adherent lines (e.g., HUVECs, BJ fibroblasts) cultured in DMEM/RPMI with 10% FBS, 2 mM L-glutamine, and antibiotics. Validate viability via MTT assays .

- Dose Optimization : Test derivatives (e.g., 8g–8l) at 1–100 µM for 48–72 hours. Include solvent controls (e.g., DMSO ≤0.1%) to exclude cytotoxicity .

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental binding data for this compound derivatives?

Methodological Guidance :

- Case Study : A nitrile moiety predicted by FEP+ to maintain ligand affinity showed no binding. 2D NMR revealed unanticipated regiochemistry (e.g., nitrile attachment to a non-canonical site) .

- Mitigation : Cross-validate docking results with MD simulations (≥100 ns trajectories) and synthesize truncated analogs to isolate pharmacophore contributions .

Q. What advanced techniques resolve discrepancies in nitrile group positioning within complex matrices?

Methodological Guidance :

- X-ray Crystallography : Resolve ambiguities in solid-state structures (e.g., nitrile orientation in crystal lattices). For unstable crystals, use synchrotron radiation .

- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., hindered rotation around C–N bonds in DMSO-d6) .

Q. How can pyrolysis-GC–MS be optimized to identify organic additives in nitrile-containing polymers?

Methodological Guidance :

Q. What strategies validate synergistic effects in multi-component this compound systems?

Methodological Guidance :

- Isobologram Analysis : Combine derivatives (e.g., 8j + 11b) at fixed molar ratios. Calculate combination indices (CI <1 indicates synergy) using CompuSyn .

- Microscopy : Image co-cultured cells (e.g., HUVEC/fibroblast spheroids) treated with combinations to assess morphological synergy .

Q. How can degradation pathways of ibazole nitriles under physiological conditions be characterized?

Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.